N-Cyclopropyl-2-(3-methoxyphenyl)acetamide: A Comprehensive Technical Guide on Discovery Rationale, Physicochemical Profiling, and Synthesis
N-Cyclopropyl-2-(3-methoxyphenyl)acetamide: A Comprehensive Technical Guide on Discovery Rationale, Physicochemical Profiling, and Synthesis
Executive Summary
N-cyclopropyl-2-(3-methoxyphenyl)acetamide (CAS: 1090488-44-0) is a highly versatile, fragment-like building block frequently utilized in contemporary medicinal chemistry and drug discovery. While structurally concise, its architecture is a masterclass in rational fragment design. It combines an electron-rich aromatic system with a conformationally restricted cyclopropylamine via a robust amide linkage. This technical whitepaper dissects the causality behind its structural motifs, profiles its physicochemical properties, and provides self-validating synthetic protocols for both discovery and process-scale applications.
Discovery & Structural Rationale (Pharmacophore Deconstruction)
In fragment-based drug discovery (FBDD) and lead optimization, every atom must justify its presence. The design of N-cyclopropyl-2-(3-methoxyphenyl)acetamide leverages three distinct pharmacophoric elements, each selected for specific pharmacokinetic (PK) and pharmacodynamic (PD) advantages.
The Cyclopropyl Ring: Conformational Restriction and Stability
The incorporation of a cyclopropyl ring is a premier strategy for transitioning candidates from preclinical to clinical stages, as extensively reviewed in the [1]. The coplanarity of its three carbon atoms and the enhanced
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Causality: This restriction minimizes the entropic penalty upon target binding. Furthermore, the C–H bonds in a cyclopropyl ring are shorter and stronger than those in standard aliphatic chains (like isopropyl groups), which significantly increases metabolic stability against cytochrome P450-mediated N-dealkylation[1].
The 3-Methoxyphenyl Core: Electronic Modulation
The meta-methoxy substitution on the phenyl ring provides a distinct electronic profile. The oxygen lone pairs serve as a strong hydrogen-bond acceptor, while the methyl group provides a localized lipophilic vector.
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Causality: The flexible methylene spacer (–CH₂–) between the aromatic ring and the amide carbonyl allows the aromatic system to adopt multiple orthogonal conformations, making it an excellent probe for deep, hydrophobic binding pockets in GPCRs and kinase active sites.
The Amide Linkage: Vectorial Hydrogen Bonding
The amide bond acts as the structural linchpin. It is metabolically stable compared to esters and provides a predictable, directional hydrogen-bond vector (NH as a donor, C=O as an acceptor) critical for interacting with protein backbones.
Fig 1. Pharmacophoric deconstruction and ADME contributions of the molecular sub-components.
Physicochemical Profiling
The physicochemical properties of this compound align perfectly with Lipinski's Rule of Five, making it an ideal starting point for oral drug development. The low molecular weight and optimized polar surface area (TPSA) suggest excellent membrane permeability and potential blood-brain barrier (BBB) penetrance.
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₁₂H₁₅NO₂ | High atom efficiency for fragment elaboration. |
| Molecular Weight | 205.25 g/mol [3] | Leaves ~300 Da of "budget" for further optimization. |
| CAS Number | 1090488-44-0[3] | Commercially available for immediate SAR studies. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Ideal for passive transcellular permeability (< 90 Ų). |
| Hydrogen Bond Donors | 1 (Amide NH) | Minimizes desolvation penalties. |
| Hydrogen Bond Acceptors | 2 (C=O, O-CH₃) | Sufficient for target engagement. |
| Rotatable Bonds | 4 | Balances flexibility with conformational entropy. |
Synthetic Methodologies: Self-Validating Protocols
The synthesis of N-cyclopropyl-2-(3-methoxyphenyl)acetamide relies on the formation of an amide bond between 3-methoxyphenylacetic acid and cyclopropylamine. Depending on the scale and phase of research, two distinct methodologies are employed. Both protocols below are designed as self-validating systems , utilizing specific In-Process Controls (IPCs) and chemically logical workups to guarantee purity.
Route A: Discovery Scale (HATU-Mediated Amidation)
For milligram-to-gram scale medicinal chemistry, reaction reliability and speed are prioritized over atom economy. As detailed in foundational reviews on , uronium-based coupling reagents like HATU are superior for driving fast kinetics.
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Causality of Reagents: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates amidation even with sterically hindered or less nucleophilic amines. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.
Step-by-Step Protocol:
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Activation: Dissolve 3-methoxyphenylacetic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) followed by HATU (1.1 eq). Stir at room temperature for 15 minutes.
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Validation: A distinct color change to pale yellow indicates the successful formation of the HOAt active ester.
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Coupling: Add cyclopropylamine (1.2 eq) dropwise. Stir for 2 hours at room temperature.
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IPC (In-Process Control): Sample 5 µL of the reaction mixture into 1 mL of Acetonitrile. Analyze via LC-MS.
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Validation: The complete disappearance of the acid mass (m/z 165 [M-H]⁻) and the appearance of the product mass (m/z 206 [M+H]⁺) confirms reaction completion.
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Self-Validating Workup: Dilute the mixture with Ethyl Acetate.
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Wash with 1M HCl : This specifically protonates excess cyclopropylamine and DIPEA, forcing them into the aqueous waste.
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Wash with Sat. NaHCO₃ : This deprotonates any unreacted starting acid and removes the acidic HOAt byproduct.
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Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure product.
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Route B: Process Scale-Up (Acid Chloride Route)
For multigram or kilogram scale, HATU is cost-prohibitive and generates stoichiometric waste with poor atom economy[4]. Conversion to the acid chloride using thionyl chloride (SOCl₂) is highly atom-efficient.
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Causality of Reagents: SOCl₂ produces only SO₂ and HCl gases as byproducts, which are easily scrubbed. This avoids the generation of heavy organic byproducts that complicate large-scale crystallization.
Step-by-Step Protocol:
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Chlorination: Suspend 3-methoxyphenylacetic acid (1.0 eq) in anhydrous DCM (0.5 M). Add a catalytic amount of DMF (0.05 eq), followed by dropwise addition of SOCl₂ (1.5 eq). Reflux for 3 hours.
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IPC (In-Process Control): Remove a 50 µL aliquot and quench it into 0.5 mL of anhydrous methanol containing Et₃N. Analyze by GC-MS.
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Validation: Complete conversion to the methyl ester confirms the total consumption of the starting acid.
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Amidation: Concentrate the reaction under reduced pressure to remove excess SOCl₂. Redissolve the resulting 3-methoxyphenylacetyl chloride in DCM. Add this solution dropwise to a pre-cooled (0 °C) solution of cyclopropylamine (1.2 eq) and Et₃N (1.5 eq) in DCM.
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Self-Validating Workup: Quench with water. The basic Et₃N·HCl salt partitions immediately into the aqueous layer. Wash the organic layer with 1M HCl to remove trace amines, followed by brine. Concentrate to yield the product.
Fig 2. Parallel synthetic workflows for discovery-scale and process-scale amidation.
References
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry (2016)[Link]
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Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (2009) [Link]
